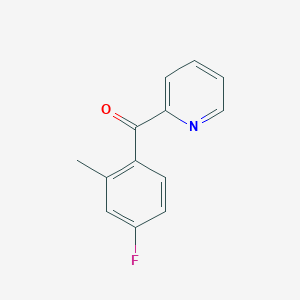

2-(4-Fluoro-2-methylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONIDLGXGWGNPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluoro 2 Methylbenzoyl Pyridine

Nucleophilic Reaction Pathways

The presence of highly electronegative atoms (nitrogen and oxygen) and an electron-deficient aromatic system makes the molecule susceptible to attack by nucleophiles at several key positions.

The most prominent reaction of the carbonyl group (C=O) is the nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction proceeds via attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comchemistrysteps.com The resulting alkoxide intermediate is typically protonated in a subsequent step to yield an alcohol. youtube.com

In 2-(4-Fluoro-2-methylbenzoyl)pyridine, the carbonyl carbon is flanked by two aromatic rings, classifying it as a diaryl ketone. The reactivity of this carbonyl group can be influenced by both electronic and steric factors. chemistrysteps.com The electron-withdrawing nature of the pyridine (B92270) ring and the fluorine atom on the phenyl ring enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.

Reactions with strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) or hydride reagents (e.g., NaBH₄, LiAlH₄) are expected to proceed readily. masterorganicchemistry.comyoutube.com For instance, the reaction with a Grignard reagent would lead to a tertiary alcohol. The general mechanism involves the nucleophile attacking the carbonyl carbon, breaking the pi bond, and forming a tetrahedral alkoxide intermediate, which is then protonated. youtube.com

Table 1: Predicted Products of Nucleophilic Addition

| Nucleophile (Nu⁻) | Reagent Example | Intermediate | Final Product | Product Class |

| Hydride (H⁻) | NaBH₄, then H₂O | Tetrahedral Alkoxide | Phenyl(pyridin-2-yl)methanol derivative | Secondary Alcohol |

| Alkyl (R⁻) | CH₃MgBr, then H₃O⁺ | Tetrahedral Alkoxide | 1-(4-Fluoro-2-methylphenyl)-1-(pyridin-2-yl)ethanol | Tertiary Alcohol |

| Cyanide (CN⁻) | NaCN, HCl | Tetrahedral Alkoxide | 2-(4-Fluoro-2-methylphenyl)-2-hydroxy-2-(pyridin-2-yl)acetonitrile | Cyanohydrin |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as pyridine. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub For SNAr to occur, a good leaving group must be present on the ring, and the ring must be activated by electron-withdrawing groups. pressbooks.pub

In the parent this compound, the pyridine ring lacks a conventional leaving group. However, the pyridine nitrogen atom strongly activates the C2 and C6 positions (ortho and para to the nitrogen) towards nucleophilic attack. researchgate.net Under forcing conditions, a nucleophilic substitution of hydrogen (SNH) could potentially occur at the C6 position. The C2 position is significantly sterically hindered by the bulky 2-(4-fluoro-2-methylbenzoyl) group, making C6 the more probable site for nucleophilic attack.

If a derivative containing a leaving group, such as fluorine or chlorine, were present at the C6 position, SNAr would be highly favored at that site. The reactivity order for leaving groups in SNAr is typically F > Cl ≈ Br > I. researchgate.net The reaction of such a hypothetical 6-halo derivative with a nucleophile, like an amine or an alkoxide, would proceed via the addition of the nucleophile to C6, formation of a negatively charged Meisenheimer intermediate stabilized by the ring nitrogen, and subsequent expulsion of the halide ion to restore aromaticity. pressbooks.pubyoutube.com

Table 2: Factors Influencing SNAr on the Pyridine Ring

| Factor | Influence on this compound |

| Electronic Effects | The pyridine nitrogen atom is strongly electron-withdrawing, activating the C2 and C6 positions for nucleophilic attack. researchgate.net |

| Steric Hindrance | The large benzoyl substituent at the C2 position sterically shields this site, favoring attack at the C6 position. researchgate.net |

| Leaving Group | The parent compound lacks a leaving group. A derivative with a good leaving group (e.g., F, Cl) at C6 would be highly reactive. researchgate.net |

| Nucleophile | Strong nucleophiles (e.g., NH₂⁻, RO⁻) are required, particularly for SNH reactions. pressbooks.pub |

Electrophilic and Radical Reaction Mechanisms

While nucleophilic attack is favored on the pyridine ring, reactions with electrophiles and radicals are also possible, typically occurring on the phenyl ring or at the carbonyl group under specific conditions.

Electrophilic aromatic substitution (EAS) on this molecule is challenging because both aromatic rings are deactivated. quimicaorganica.orgyoutube.com The pyridine ring is inherently electron-poor due to the electronegative nitrogen, making it significantly less reactive than benzene (B151609). quimicaorganica.org Furthermore, under the acidic conditions required for most EAS reactions (e.g., nitration, halogenation), the pyridine nitrogen is protonated, further increasing its deactivating effect. quimicaorganica.org If substitution were forced, it would be directed to the C3 and C5 positions (meta to the nitrogen). quimicaorganica.org

The phenyl ring is deactivated by the attached benzoyl group, which is a moderate electron-withdrawing group and directs incoming electrophiles to the meta positions (C3' and C5'). The substituents already present on this ring, a fluoro group at C4' and a methyl group at C2', exert competing effects. Fluorine is a deactivating but ortho, para-director, while the methyl group is an activating ortho, para-director. The combined influence of these groups makes predicting the precise outcome of an EAS reaction complex, though substitution on this ring would still be difficult due to the overriding deactivation by the benzoyl group. Friedel-Crafts reactions are generally not feasible on pyridines as the nitrogen atom coordinates with the Lewis acid catalyst. quimicaorganica.org

Table 3: Directing Effects for Electrophilic Aromatic Substitution

| Ring | Position | Existing Group | Electronic Effect | Directing Influence |

| Pyridine | C3, C5 | Pyridine N | Strong Deactivator | Meta |

| Phenyl | C3', C5' | -CO-Ar | Moderate Deactivator | Meta |

| Phenyl | C3', C5' | 4'-Fluoro | Deactivator | Ortho, Para |

| Phenyl | C3', C5' | 2'-Methyl | Activator | Ortho, Para |

The carbonyl group of this compound can participate in radical reactions. One notable example is the pinacol (B44631) coupling of diaryl ketones, which can be mediated by pyridine-boryl radicals. rsc.org This reaction involves the single-electron reduction of the ketone to form a ketyl radical intermediate. Two of these radicals then dimerize to form a pinacol (a 1,2-diol). This process suggests that under appropriate reductive conditions, this compound could be converted to its corresponding diol dimer. DFT calculations have suggested that the presence of two aromatic rings is necessary for maximum stabilization of the transition states in this type of reaction. rsc.org

Another potential site for radical reactivity is the methyl group on the phenyl ring. This position is benzylic and could undergo radical halogenation (e.g., with N-bromosuccinimide under UV light or with a radical initiator) to form a bromomethyl derivative, which is a versatile synthetic intermediate. libretexts.org

Cyclization and Rearrangement Reactions

The juxtaposition of the pyridine and benzoyl moieties allows for intramolecular cyclization and rearrangement reactions, often promoted by photochemical or thermal conditions. For example, 2-benzoylpyridine (B47108) is known to undergo photocyclization in aqueous solution. colab.ws This suggests that this compound could undergo a similar intramolecular reaction, potentially leading to complex polycyclic aromatic structures.

Acid-catalyzed intramolecular cyclizations are also a possibility. Reactions involving aldehyde and ketone electrophiles on side chains of 2-alkylpyridines can lead to aldol-type condensations. rsc.org While the current structure does not have a suitable side chain, derivatives could be designed to undergo such transformations. For example, modification of the methyl group could introduce a nucleophilic or electrophilic center capable of cyclizing onto the pyridine ring or carbonyl group.

Photoinduced 6π-electrocyclization is another pathway available to related systems, such as 2-(benzofuran-2-yl)-3-phenylpyridines, which rearrange to form dihydrobenzo[f]quinolines. rsc.org This highlights the potential for complex skeletal rearrangements of this compound under photochemical stimulation, leading to novel heterocyclic systems.

Intramolecular Cyclization Studies

Currently, there is a lack of specific studies in the scientific literature detailing the intramolecular cyclization of this compound. However, the structural features of the molecule, namely the presence of a pyridine ring and a benzoyl group, suggest potential for such reactions under specific conditions.

In analogous systems, intramolecular cyclization of 2-aroylpyridines can be induced. For instance, photochemical cyclization of 2-benzoylpyridine in aqueous solution has been observed, leading to the formation of new heterocyclic structures. acs.org This type of reaction typically proceeds through the excitation of the benzoyl chromophore to a triplet state, followed by intramolecular hydrogen abstraction from a suitable C-H bond and subsequent radical coupling. For this compound, the methyl group on the benzoyl ring could potentially participate in such a reaction, leading to a tricyclic product.

The general reaction for the photocyclization of 2-benzoylpyridine is presented below:

Table 1: Postulated Intramolecular Photocyclization of this compound

| Reactant | Conditions | Potential Product |

|---|

It is important to note that this is a postulated reaction based on the reactivity of similar compounds, and specific experimental verification for this compound is not available.

Rearrangement Processes Involving the Pyridine or Benzoyl Moieties

Rearrangement reactions are fundamental transformations in organic chemistry. nih.gov For this compound, potential rearrangements could involve either the pyridine ring or the benzoyl moiety.

One possible rearrangement is a photochemical transformation. For example, 1-aminopyridinium ylides are known to undergo photochemical rearrangement to yield 1,2-diazepines. While this is not a direct rearrangement of the pyridine ring itself, it illustrates a pathway for ring expansion. stackexchange.com

Another type of rearrangement that could be envisaged for the benzoyl moiety is the benzylic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to a α-hydroxy-carboxylic acid. youtube.com However, this would require prior oxidation of the methylene (B1212753) bridge in a dimeric structure, which is not directly applicable to the monomeric title compound under standard conditions.

More relevant to the structure of this compound are rearrangements initiated by nucleophilic attack. For instance, the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with benzyne (B1209423) leads to a rearrangement cascade to form pyrido[1,2-a]indoles. nih.gov This highlights the potential for complex rearrangements in systems containing multiple pyridine rings.

Advanced Spectroscopic and Structural Elucidation of 2 4 Fluoro 2 Methylbenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Analysis

Specific chemical shift (δ) values, coupling constants (J), and multiplicity data from experimental ¹H, ¹³C, and ¹⁹F NMR analyses of 2-(4-Fluoro-2-methylbenzoyl)pyridine are not available in the public literature. Such data would be essential for assigning the specific proton, carbon, and fluorine environments within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Detailed analysis based on 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) has not been published. These experiments are crucial for unambiguously confirming the bond connectivity between protons and carbons and for providing insights into the molecule's three-dimensional conformation, but the correlation data is not available.

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

Published FTIR spectra for this compound, which would show characteristic absorption bands for its functional groups (such as the carbonyl C=O stretch, C-F stretch, and aromatic ring vibrations), could not be found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

While the molecular formula can be calculated as C₁₃H₁₀FNO, experimental data from High-Resolution Mass Spectrometry (HRMS) is not available. HRMS data is necessary to confirm the exact mass and elemental composition, and analysis of its fragmentation pattern would provide critical evidence for the compound's structure.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govmit.edu This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and absolute configuration. nih.gov

The conformation is further described by the torsion angles within the molecule, particularly around the carbonyl linker. These angles dictate the orientation of the two ring systems relative to each other. Intramolecular interactions, such as the potential for hydrogen bonding, can significantly influence and stabilize a particular conformation. nih.gov SC-XRD data provides the atomic coordinates to build a complete three-dimensional model, offering insights into steric hindrance and electronic effects that govern the preferred solid-state structure.

Table 1: Representative Crystallographic Data Parameters (Note: As specific crystallographic data for this compound is not publicly available, this table presents typical parameters obtained from a single crystal X-ray diffraction experiment for analogous small organic molecules.)

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/n, C2/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a, b, c in Å; α, β, γ in ° |

| Z | The number of molecules per unit cell. | 2, 4, 8, etc. |

| Dihedral Angle | The angle between the planes of the pyridine (B92270) and fluorobenzoyl rings. | Degrees (°) |

| Key Bond Lengths | Distances between bonded atoms (e.g., C=O, C-C, C-F). | Angstroms (Å) |

| Key Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-CO-C). | Degrees (°) |

| Data Collection Temp. | The temperature at which the diffraction data was collected, often low to reduce thermal vibration. lbl.gov | 100 K, 293 K, etc. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |

Potential intermolecular interactions for this compound include:

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds may be present, influencing the crystal packing. researchgate.net

π-π Stacking: The aromatic pyridine and fluorophenyl rings can interact through π-π stacking, where the electron clouds of the rings overlap. These interactions can be in a parallel-displaced or T-shaped arrangement.

Halogen Bonding: The fluorine atom, being an electronegative halogen, can participate in halogen bonding, acting as an electrophilic cap that interacts with a nucleophilic region on an adjacent molecule.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed map of the close contacts between neighboring molecules. researchgate.net

Advanced Chromatographic-Spectrometric Coupling Techniques

The coupling of chromatographic separation with mass spectrometric detection provides powerful analytical tools for the identification, quantification, and purity assessment of chemical compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable techniques for analyzing this compound.

GC-MS Analysis: GC-MS is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to:

Assess Purity: Determine the percentage purity of a synthesized batch by separating the main compound from volatile impurities, starting materials (like 2-fluoro-4-methylpyridine), or side products. sigmaaldrich.com

Identify Impurities: The mass spectrum of each separated impurity can be used for its structural elucidation, often by comparison with spectral libraries.

Analyze Reaction Mixtures: Monitor the progress of a synthesis reaction by identifying the reactants, intermediates, and products. The use of pyridine as a solvent or catalyst in related syntheses is common, and GC-MS can detect its presence or any resulting by-products. researchgate.net

LC-MS/MS Analysis: LC-MS/MS is a highly sensitive and selective technique that is particularly useful for non-volatile compounds or those that are thermally labile. shimadzu.com It is the method of choice for analyzing complex mixtures, such as reaction workups or degradation studies.

Purity Assessment: An LC-MS/MS method can be developed to separate this compound from non-volatile impurities. The high sensitivity allows for the detection and quantification of trace-level impurities. nih.gov

Complex Mixture Analysis: In studies involving the compound's stability or metabolism, LC-MS/MS can identify and quantify the parent compound and its degradation products or metabolites. nih.gov The use of tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the target compound and fragmenting it to produce a characteristic fragmentation pattern, which provides a high degree of certainty in identification. nih.gov

A validated LC-MS/MS method would establish parameters such as the limit of detection (LOD) and limit of quantification (LOQ), ensuring reliable and reproducible results for purity and stability assays. shimadzu.comnih.gov

Table 2: Chromatographic and Mass Spectrometric Parameters for Analysis (Note: This table provides a general framework of parameters that would be defined in developing a specific GC-MS or LC-MS/MS method for this compound.)

| Technique | Parameter | Description | Example Specification |

| GC-MS | Column Type | The stationary phase used for separation. | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C | |

| Oven Program | The temperature gradient used to elute compounds. | Start at 100 °C, ramp to 280 °C at 10 °C/min | |

| Ionization Mode | The method used to ionize the molecule. | Electron Ionization (EI) | |

| Mass Analyzer | The type of analyzer used to separate ions by m/z. | Quadrupole | |

| LC-MS/MS | Column Type | The stationary phase for reverse-phase or normal-phase separation. | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | The solvent system used to elute the compound. | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) | |

| Ionization Mode | The method used to ionize the molecule, typically a soft ionization technique. | Electrospray Ionization (ESI), positive or negative mode | |

| MS/MS Transition | The precursor ion (m/z) and the product ion (m/z) monitored for quantification (Selected Reaction Monitoring - SRM). | e.g., [M+H]⁺ → specific fragment ion | |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov | ng/mL or µg/mL range |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) for a given arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of organic molecules. nih.gov For 2-(4-Fluoro-2-methylbenzoyl)pyridine, a DFT analysis would provide deep insights into its electronic structure, reactivity, and stability.

Molecular Orbital (MO) analysis is a critical output of DFT calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. In studies of similar heterocyclic systems, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. mdpi.com For this compound, the HOMO would likely be distributed across the fluorophenyl ring, while the LUMO might be centered on the electron-deficient pyridine (B92270) ring and the carbonyl group.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyridine Derivative (Example) This table is illustrative and based on typical values for related heterocyclic compounds, not specific experimental data for this compound.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Relates to chemical stability and reactivity |

Furthermore, DFT is used to calculate the distribution of electron density, which reveals the molecule's electrostatic potential (ESP). The ESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is fundamental for predicting how the molecule will interact with other reagents. nih.gov In pyridine itself, the nitrogen atom is an electron-rich center, making it a site for electrophilic attack. libretexts.org The fluorine atom and the carbonyl oxygen in this compound would also represent regions of high electron density.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer high accuracy, though often at a greater computational expense than DFT.

For this compound, ab initio calculations would be used to accurately determine its ground-state properties. This includes a precise calculation of the molecule's equilibrium geometry and total energy. nih.gov Studies on related molecules like furan-, pyrrole-, and pyridine-carbaldehydes have used ab initio methods to investigate conformational preferences and the potential energy surfaces for internal rotations. rsc.org

A key application would be to compute a highly accurate potential energy function for the ground state of the molecule. nih.gov This function describes how the energy of the molecule changes as its geometry is distorted, providing fundamental information about its stability and vibrational behavior. While full geometry optimization can be done with simpler methods, high-level ab initio calculations serve as a benchmark for validating results from less computationally intensive methods like DFT. github.io For example, comparing the ground state energy and geometry calculated by methods like CCSD(T) with those from various DFT functionals helps in selecting the most appropriate functional for the system.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for this purpose. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). For complex molecules, computational predictions are crucial for assigning signals in experimental spectra. nih.gov In studies of related fluoropyridine compounds, NMR parameters have been derived and compared with experimental data to confirm structural assignments. researchgate.net

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (Example for a related Fluoropyridine Derivative) This table is for illustrative purposes. The chemical shifts are typical examples and not specific predicted values for this compound.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 8.6 | d |

| Pyridine H-4 | 7.8 | t |

| Pyridine H-5 | 7.4 | t |

| Pyridine H-6 | 8.7 | d |

| Phenyl H-3 | 7.2 | d |

| Phenyl H-5 | 7.1 | t |

| Phenyl H-6 | 7.5 | d |

| Methyl (-CH₃) | 2.5 | s |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za For this compound, the calculations would likely predict transitions characteristic of its chromophores: π→π* transitions associated with the aromatic rings and n→π* transitions involving the lone pair electrons on the carbonyl oxygen and pyridine nitrogen. researchgate.net Calculations on related molecules often show a good correlation between predicted and experimental spectra, although solvent effects can shift the absorption wavelengths. nih.gov

Table 3: Illustrative Predicted UV-Vis Absorption Data (Example) This table is illustrative and not based on specific calculations for this compound.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 345 | 0.05 | n → π |

| S₀ → S₂ | 280 | 0.45 | π → π |

Molecular Modeling and Simulations

While quantum mechanics focuses on electronic structure, molecular modeling and simulations are used to study the physical movements and interactions of atoms and molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the most significant degree of freedom is the rotation around the single bond connecting the benzoyl carbonyl carbon to the pyridine ring.

By systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), an energy landscape can be generated. researchgate.net This landscape reveals the lowest-energy (most stable) conformations and the transition state energies (rotational barriers). researchgate.net Such studies on similar bi-aryl or keto-aryl systems often use DFT methods to calculate the energies. researchgate.net The stable conformation of this compound will likely be non-planar to minimize steric hindrance between the rings, with a specific dihedral angle defining the most favorable arrangement. Understanding the conformational preferences is crucial as the molecule's shape dictates how it can interact with other molecules, such as biological receptors. nih.gov

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net These simulations provide a detailed picture of the dynamic behavior of a molecule in a specific environment, such as in a solvent or interacting with a protein. mdpi.comnih.gov

An MD simulation of this compound would typically place the molecule in a simulation box filled with solvent molecules (e.g., water) and apply a force field—a set of empirical functions that describe the potential energy of the system. upc.edu The simulation, running for nanoseconds to microseconds, would track the trajectory of every atom.

The resulting data can be analyzed to understand various dynamic properties. For instance, it can show how the molecule tumbles and rotates in solution, how its conformation fluctuates around the minimum energy state, and how it forms hydrogen bonds or other non-covalent interactions with solvent molecules. nih.gov If a biological target were known, MD simulations could be used to study the stability of the ligand-receptor complex, revealing key interactions and providing insights into the binding mechanism. nih.gov

Coordination Chemistry and Ligand Design Principles

2-(4-Fluoro-2-methylbenzoyl)pyridine as a Ligand in Metal Complexes

This compound possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This bidentate N,O-coordination capability allows it to form stable chelate rings with a variety of metal ions. The presence of a fluorine atom at the 4-position of the benzoyl ring introduces an electron-withdrawing group, which can influence the electron density on the coordinating oxygen atom and, consequently, the strength of the metal-oxygen bond. The methyl group at the 2-position introduces steric bulk, which can affect the geometry of the resulting metal complex.

The synthesis of metal complexes with benzoylpyridine-type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. ias.ac.innih.gov Common metal precursors include chlorides, nitrates, acetates, or perchlorates of transition metals. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt; common solvents include ethanol, methanol, acetonitrile, or dimethylformamide (DMF).

The general synthetic procedure would involve dissolving stoichiometric amounts of this compound and the metal salt in the chosen solvent. The reaction mixture is often heated under reflux to facilitate the complexation reaction. ias.ac.in Upon cooling or by slow evaporation of the solvent, the resulting metal-ligand coordination compound may precipitate out of the solution and can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The synthesis of coordination compounds can be influenced by factors such as reaction temperature, pH, and the molar ratio of the reactants. researchgate.netjscimedcentral.com

The coordination geometry of the resulting complex would depend on the nature of the metal ion, its oxidation state, and the number of coordinated ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. nih.gov For instance, a metal ion like cobalt(II) or nickel(II) might form an octahedral complex with three ligands, [M(L)₃]²⁺, or a tetrahedral complex with two ligands and two other monodentate ligands, [M(L)₂X₂]. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the coordination mode of the ligand. In IR spectroscopy, a shift in the C=O stretching frequency upon coordination to the metal ion would be indicative of the involvement of the carbonyl oxygen in bonding.

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes are fundamental to understanding their bonding and potential applications. These properties are largely determined by the nature of the metal ion and the coordinated ligands.

UV-Visible absorption spectroscopy is a key technique used to probe the electronic transitions within a metal complex. The spectra of complexes containing benzoylpyridine ligands typically exhibit intraligand π-π* transitions at higher energies (in the UV region) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands at lower energies (in the visible region). The position and intensity of these bands are sensitive to the metal ion, the solvent, and the substituents on the ligand.

Some metal complexes, particularly those of d⁶ and d¹⁰ metal ions like Ru(II), Re(I), and Zn(II), are known to exhibit luminescence (fluorescence or phosphorescence). The luminescent properties are highly dependent on the energy of the excited states and the efficiency of radiative versus non-radiative decay pathways. The introduction of a fluorinated substituent on the benzoylpyridine ligand could potentially influence the luminescence quantum yields and lifetimes of the resulting complexes.

The magnetic properties of a coordination compound are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orgdalalinstitute.com Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. libretexts.org The spin state of a metal ion in a complex (high-spin or low-spin) is determined by the balance between the crystal field splitting energy (Δ) and the spin-pairing energy (P). libretexts.org

For a hypothetical complex of this compound with a transition metal ion like Fe(II) or Co(II), magnetic susceptibility measurements would be crucial to determine the spin state and the number of unpaired electrons. nih.govmdpi.com This information, in turn, provides insights into the electronic structure and the nature of the metal-ligand bonding.

Catalytic Applications of Metal Complexes Derived from Benzoylpyridine Ligands

Metal complexes derived from pyridine-based ligands have been extensively investigated for their catalytic activity in a wide range of organic transformations. mdpi.com These applications often leverage the ability of the metal center to cycle between different oxidation states and to coordinate with substrates, thereby facilitating chemical reactions.

Complexes of metals such as ruthenium, rhodium, and palladium with pyridine-containing ligands have shown promise as catalysts in reactions like hydrogenation, hydroformylation, and various cross-coupling reactions. mdpi.comnih.gov The catalytic performance of these complexes can be fine-tuned by modifying the steric and electronic properties of the ligands. nih.gov While there is no specific information on the catalytic applications of complexes derived from this compound, it is plausible that such complexes could exhibit interesting catalytic properties, warranting future investigation in this area. nih.gov

Homogeneous Catalysis

There is no available research documenting the use of this compound as a ligand in homogeneous catalysis.

Heterogeneous Catalysis

There is no available research documenting the use of this compound in heterogeneous catalysis.

Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block in Organic Synthesis

The structural framework of 2-(4-Fluoro-2-methylbenzoyl)pyridine makes it an ideal starting point for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling its use as both a precursor and an intermediate in multi-step synthetic pathways.

The pyridine (B92270) and ketone moieties within this compound are amenable to a range of cyclization reactions, offering pathways to novel fused heterocyclic systems. Such systems are of great interest in medicinal chemistry and materials science due to their often-unique biological activities and electronic properties. acs.org

For instance, the carbonyl group can undergo condensation reactions with various binucleophiles to form new heterocyclic rings. Based on the known reactivity of related 2-acylpyridines, it is plausible that this compound could react with hydrazines or hydroxylamine (B1172632) to yield pyridyl-substituted pyrazoles or oxazoles, respectively. Furthermore, intramolecular cyclization reactions could be envisioned, where the pyridine nitrogen or the aromatic ring participates in ring closure, potentially leading to novel tricyclic structures. The fluorine and methyl groups on the benzoyl ring would be retained in the final product, influencing its physicochemical properties such as lipophilicity and metabolic stability, which are crucial for pharmaceutical applications. nih.gov

| Potential Heterocyclic System | Reactant | Plausible Reaction Type |

| Pyridyl-substituted Dihydropyridinones | Active methylene (B1212753) compounds | Michael Addition/Cyclization |

| Fused Thienopyridines | Lawesson's Reagent followed by cyclization | Thionation/Intramolecular Condensation |

| Polycyclic Aromatic Pyridines | Cross-coupling partners (e.g., boronic acids) | Suzuki or Stille Coupling followed by cyclization |

This table presents hypothetical synthetic transformations based on the known reactivity of similar compounds.

In more extensive synthetic sequences, this compound can serve as a key intermediate. Its functional groups can be modified sequentially to build up molecular complexity. For example, the ketone functionality can be reduced to an alcohol, which can then be further functionalized or used as a handle for subsequent reactions. The pyridine ring can be N-oxidized or subjected to electrophilic substitution, although the latter is generally less facile for pyridines. nih.gov

The presence of the fluorine atom also opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions under specific conditions, allowing for the introduction of a wide range of nucleophiles. rsc.org This versatility is particularly valuable in the synthesis of agrochemicals and pharmaceuticals, where precise control over the substitution pattern is essential for tuning biological activity. researchgate.net The development of multi-step continuous-flow synthesis methods could further enhance the utility of such intermediates by enabling rapid and efficient production of target molecules. oup.comresearchgate.net

Integration into Polymer and Network Materials

The incorporation of specific functional moieties into polymers is a key strategy for developing materials with tailored properties. The structural features of this compound make it a candidate for integration into advanced polymer systems.

Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. researchgate.net The introduction of functional groups into fluoropolymer backbones is an active area of research aimed at expanding their applications. While direct polymerization of this compound is not straightforward, it could potentially be incorporated as a comonomer or a post-polymerization modification agent.

Aromatic ketones, in general, can be used in the synthesis of poly(aromatic ketones), which are high-performance thermoplastics. rsc.orgtandfonline.com The fluorine atom in this compound could enhance the thermal and oxidative stability of such polymers. Furthermore, the pyridine unit could introduce new functionalities, such as the ability to coordinate with metal ions or act as a basic site for acid-base interactions.

| Polymer Type | Potential Role of this compound | Anticipated Property Enhancement |

| Poly(arylene ether ketone)s (PAEKs) | As a comonomer in polycondensation reactions. | Increased thermal stability, altered solubility, and potential for metal coordination. |

| Modified Fluoropolymers | As a grafting agent onto existing fluoropolymer chains. | Introduction of photoactive and basic sites. |

| Cross-linked Networks | As a cross-linking agent through reactions of the ketone or pyridine. | Enhanced mechanical properties and thermal resistance. |

This table outlines hypothetical applications in polymer science based on the structure of the compound.

Stimuli-responsive materials, which change their properties in response to external triggers such as light, pH, or temperature, are at the forefront of materials science. researchgate.netillinois.edu The pyridine and benzoyl groups in this compound suggest its potential use in the design of such "smart" materials.

The benzophenone (B1666685) moiety is a well-known photosensitizer and can initiate polymerization reactions upon UV irradiation. nih.govresearchgate.net Therefore, polymers containing the this compound unit could exhibit photo-responsive behavior, such as photocrosslinking or photodegradation. Recent research has shown that boronium complexes with pyridine-ketone ligands can exhibit solid-state photoresponsive color changes. nih.gov The pyridine nitrogen provides a site for pH-responsiveness, as it can be protonated or deprotonated, leading to changes in polymer conformation or solubility.

Applications in Analytical Chemistry and Separation Technologies

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives potential ligands for analytical applications. scirp.org Metal complexes of 2-benzoylpyridine (B47108) derivatives have been studied for their electrochemical and biological properties, suggesting their utility in the development of sensors and analytical reagents. researchgate.net

In the field of separation science, the unique combination of a polar pyridine ring and a less polar, fluorinated benzoyl group could be exploited. For instance, it could be used as a stationary phase modifier in chromatography to achieve selective separations of analytes. The separation of fluorinated aromatic compounds, in particular, is a significant challenge, and materials functionalized with fluorinated moieties can offer unique selectivity. nih.govberkeley.edu The development of metal-organic frameworks (MOFs) with specific binding sites for fluoroarenes highlights the potential for creating highly selective separation materials. nih.govberkeley.edu

Sensing of Metal Ions

There is currently no published research available that specifically investigates the use of this compound for the sensing of metal ions. While pyridine-containing compounds are often explored for their metal-coordinating properties in sensor development, the specific capabilities of this compound in this regard have not been documented.

Structure Reactivity Relationship Studies Mechanistic Focus

Influence of Fluorine Substituents on Electronic and Steric Properties

The substitution of a hydrogen atom with fluorine on the benzoyl ring profoundly alters the molecule's electronic landscape. Fluorine is the most electronegative element, and its presence on an aromatic ring imparts a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect decreases the electron density of the aromatic ring system.

In the context of 2-(4-Fluoro-2-methylbenzoyl)pyridine, the fluorine atom at the para-position (C4) of the phenyl ring significantly influences its reactivity. The strong inductive pull of fluorine makes the attached phenyl ring more electron-deficient. This electronic modification has a dual effect on reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density makes the ring less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can act as a leaving group in SNAr reactions. Crucially, its powerful inductive effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. This stabilization lowers the activation energy of the rate-determining step, making the compound more reactive toward nucleophiles compared to its non-fluorinated or other halogenated counterparts (Cl, Br, I). stackexchange.com

While fluorine is small and its steric hindrance is minimal compared to other halogens, its electronic influence is the dominant factor in its effect on reactivity. nih.gov The carbon-fluorine bond is also exceptionally strong, which can render the compound stable under conditions where other halogens might be more labile. stackexchange.com

Table 1: Electronic Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Fluorine (F) | 3.98 | Strong -I | Weak +R |

| Chlorine (Cl) | 3.16 | Moderate -I | Weak +R |

| Bromine (Br) | 2.96 | Moderate -I | Weak +R |

| Iodine (I) | 2.66 | Weak -I | Weak +R |

| This table provides a comparative overview of the electronic properties of halogens, highlighting the unique strength of fluorine's inductive effect. |

Role of the Methyl Group on Molecular Conformation and Reactivity

The methyl group at the ortho-position (C2) of the benzoyl ring primarily exerts a steric influence on the molecule's three-dimensional structure. In unsubstituted 2-benzoylpyridine (B47108), the pyridine (B92270) and phenyl rings can adopt a more coplanar orientation. However, the presence of the ortho-methyl group introduces significant steric strain with the adjacent carbonyl group and the pyridine ring.

To alleviate this steric clash, the molecule is forced to adopt a non-planar conformation. The dihedral angle between the phenyl ring and the plane of the ketone bridge increases, resulting in a twisted or more perpendicular arrangement of the two aromatic rings. nih.gov This conformational preorganization has several consequences:

Altered Conjugation: The twisting of the rings disrupts the π-conjugation between the benzoyl and pyridyl moieties, which can affect the molecule's electronic and spectroscopic properties.

Modified Reactivity: The steric bulk of the methyl group can hinder the approach of reactants to the adjacent ketone functionality. Conversely, by locking the molecule into a specific conformation, it can also lead to enhanced selectivity in reactions or more favorable binding within a constrained environment, such as an enzyme's active site. nih.gov Studies on related molecules have shown that adding an ortho-methyl group can pre-organize a ligand into a conformation that is more favorable for binding, thereby improving its activity. nih.gov

Table 2: Influence of ortho-Methyl Group on Dihedral Angle

| Compound | Presence of ortho-Methyl Group | Predicted Dihedral Angle (Phenyl-C=O-Pyridyl) | Key Steric Interaction |

| 2-Benzoylpyridine | No | Closer to planar | Minimal |

| 2-(2-Methylbenzoyl)pyridine | Yes | Significantly non-planar / twisted | ortho-Methyl clashes with carbonyl O and pyridine ring |

| This compound | Yes | Significantly non-planar / twisted | ortho-Methyl clashes with carbonyl O and pyridine ring |

| This interactive table illustrates how the steric hindrance from an ortho-methyl group forces a conformational change in the benzoylpyridine scaffold. |

Impact of the Ketone Functionality on Reaction Pathways

The ketone functionality (C=O) serves as the central reactive hub in this compound. It acts as a rigid linker between the two aromatic systems and dictates many of the molecule's characteristic reactions.

The carbonyl carbon is electrophilic due to the polarization of the C=O double bond, making it a prime target for nucleophilic attack. The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base or a proton acceptor. This dual nature opens up several reaction pathways:

Nucleophilic Addition: The ketone can undergo addition reactions with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydrides, to form tertiary alcohols.

Condensation Reactions: The ketone can react with amines and their derivatives. For instance, in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate, 2-benzoylpyridines can form an intermediate imine, which can then participate in subsequent cyclization reactions to build more complex heterocyclic systems. stackexchange.com

Photochemical Reactions: The carbonyl group can absorb UV light, promoting the molecule to an excited state. 2-Benzoylpyridine is known to undergo photocyclization in aqueous solutions, a pathway that is initiated by the ketone moiety. acs.org

The reactivity of the ketone is modulated by the attached rings. The electron-withdrawing nature of the pyridine ring and the fluorinated phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ketones flanked by two simple alkyl groups.

Comparative Analysis with Non-Fluorinated or Isomeric Benzoylpyridines

The reactivity of this compound is best understood when compared to its structural analogs.

Comparison with 2-Benzoylpyridine: The parent compound, 2-benzoylpyridine, lacks the electronic influence of the fluorine atom and the steric hindrance of the methyl group. nih.gov Its benzoyl ring is significantly more electron-rich, making it less reactive towards nucleophiles at the ring itself. The absence of the ortho-methyl group allows for greater conformational flexibility.

Comparison with 2-(2-Methylbenzoyl)pyridine: This analog shares the steric properties conferred by the ortho-methyl group, leading to a similar twisted conformation. However, its benzoyl ring is more electron-rich than that of the fluorinated title compound, making it less susceptible to nucleophilic attack.

Comparison with an Isomer, e.g., 2-(2-Fluoro-5-methylbenzoyl)pyridine: The precise positioning of substituents is critical. If the fluorine were at the ortho position instead of para, its steric bulk (though small) and its powerful inductive effect would be exerted much closer to the reaction center (the ketone). An ortho-fluoro substituent would have a more pronounced effect on the conformation and reactivity of the ketone bridge compared to the para-fluoro substituent.

The combination of the para-fluoro and ortho-methyl groups in this compound creates a unique reactivity profile: the benzoyl ring is activated towards nucleophilic substitution at the C4 position, the molecule is locked in a twisted conformation, and the ketone's electrophilicity is enhanced.

Table 3: Comparative Analysis of Benzoylpyridine Derivatives

| Compound | Key Substituents | Effect on Benzoyl Ring Electronics | Predicted Reactivity Towards Nucleophiles (at the Ring) | Predicted Molecular Conformation |

| 2-Benzoylpyridine | None | Neutral | Low | Flexible / More Planar |

| 2-(4-Fluorobenzoyl)pyridine | 4-Fluoro | Electron-deficient | High | Flexible / More Planar |

| 2-(2-Methylbenzoyl)pyridine | 2-Methyl | Electron-rich (weakly) | Very Low | Twisted / Non-planar |

| This compound | 4-Fluoro, 2-Methyl | Electron-deficient | High | Twisted / Non-planar |

| This table summarizes the combined effects of fluorine and methyl substituents on the electronic properties, reactivity, and conformation of the benzoylpyridine core structure. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-methylbenzoyl)pyridine, and how can reaction conditions be optimized for purity?

- Methodological Answer : A plausible route involves coupling 4-fluoro-2-methylbenzoyl chloride with pyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) . Optimization may include adjusting stoichiometry, reaction time (12-24 hours), and temperature (40-60°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the pyridine ring substitution pattern and benzoyl group attachment. Fluorine coupling in F NMR can validate the 4-fluoro substituent .

- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemical ambiguities. For crystal growth, use solvent evaporation with acetonitrile or ethanol .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~244.08) .

Q. What safety protocols should be followed when handling fluorinated pyridine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in inert atmospheres (argon) at room temperature to prevent decomposition .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to model electrophilic aromatic substitution preferences. Compare with experimental results from nitration or bromination assays .

- Cross-Validation : If discrepancies arise, use H-N HMBC NMR to probe electronic effects on the pyridine ring or employ kinetic studies (e.g., stopped-flow UV-Vis) to assess reaction intermediates .

Q. What strategies improve crystallization success for structural analysis of fluorinated aromatic compounds?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or THF/water) to induce slow nucleation. For stubborn cases, use solvent vapor diffusion in sealed chambers .

- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours. Add seed crystals if twinning occurs .

- Data Collection : For small crystals, use synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction quality .

Q. How can researchers design experiments to infer ecological toxicity when no data exists for this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to predict biodegradability (e.g., BIOWIN score) and toxicity (LC for fish). Compare with structurally similar compounds (e.g., 2-(4-chlorophenyl)pyridine) .

- Microcosm Studies : Assess soil mobility via column leaching experiments (OECD 121 guidelines) or microbial degradation in activated sludge .

Q. What experimental approaches optimize yield in multi-step syntheses involving fluorobenzoyl intermediates?

- Methodological Answer :

- DOE Optimization : Apply a Box-Behnken design to test variables: catalyst loading (e.g., Pd(OAc)), ligand choice (XPhos), and solvent polarity (DMF vs. toluene). Analyze via ANOVA to identify critical factors .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., carbonyl stretching at ~1680 cm) and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.